2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide
Description
2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide group (NH-C(=NH)-OH), an amino (-NH2) group at position 2, a methoxy (-OCH3) group at position 3, and a hydroxylamine (-NH-OH) moiety. This unique combination of functional groups confers distinct electronic and steric properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11) |
InChI Key |
FGRDSJIRLUHOBV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1N)/C(=N/O)/N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the reaction of 3-methoxybenzene-1-carboximidamide with hydroxylamine and an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s functional groups differentiate it from analogs:
- Carboximidamide vs.
- Methoxy vs.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of 2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide and Analogs
Key Findings:
- Catalytic Potential: The hydroxy and carboximidamide groups in the target compound may enable dual N,O-coordination to metals, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s role in C–H activation . However, the methoxy group could reduce steric hindrance compared to bulkier alkyl substituents.
- Biological Activity: Hydrazide derivatives like 2-amino-N'-benzylideneacetohydrazide exhibit CFTR protein modulation, suggesting that the target compound’s hydroxylamine moiety might also interact with ion channels or enzymes, though this requires validation .
- Solubility: The methoxy and hydroxyl groups likely enhance aqueous solubility relative to non-polar analogs like 3-methylbenzamide derivatives .
Biological Activity
2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide, a compound of growing interest in medicinal chemistry, has been evaluated for various biological activities. This article summarizes its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 232.23 g/mol
This structure contains a hydroxyl group, an amino group, and a methoxy substituent, which are pivotal for its biological activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 2-amino compounds exhibit significant anti-inflammatory properties. For instance, synthesized compounds related to 2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide showed promising results in inhibiting the expression of interleukin-1β (IL-1β), a key mediator in inflammatory processes.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC (mg/mL) | IL-1β Inhibition | nNOS Stimulation |
|---|---|---|---|
| 2-Amino-N'-hydroxy... | 0.91 | Yes | Yes |
| Mebeverine | 0.91 | Yes | Yes |
| Acetylsalicylic Acid | >1.00 | No | No |
| Diclofenac | >1.00 | No | No |
In this study, the synthesized compounds exhibited IC values comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents in managing inflammation-related disorders .
2. Antimicrobial Activity
The antimicrobial properties of 2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide have also been explored. Compounds derived from this structure showed effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-N'-hydroxy... | E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL | |
| P. aeruginosa | 40 µg/mL |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .
3. Anticancer Activity
There is emerging evidence that compounds similar to 2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide may inhibit cancer cell proliferation. Research has indicated that these compounds can affect cellular pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of various derivatives on HT29 (colon cancer) and FEK4 (fibroblast) cell lines. The results indicated that certain derivatives led to significant reductions in cell viability at low concentrations.
Table 3: Anticancer Activity Results
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | HT29 | 15 |
| Derivative B | FEK4 | 20 |
| Control (DMSO) | HT29 | >50 |
These results highlight the potential of this class of compounds as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
